molecular formula C10H12N2O4 B2778394 3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid CAS No. 1341423-77-5

3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid

Cat. No.: B2778394
CAS No.: 1341423-77-5
M. Wt: 224.216
InChI Key: CXHFEQFAXDXKIY-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H12N2O4. This compound is characterized by the presence of a pyrazine ring substituted with a tetrahydro-2H-pyran-4-yloxy group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with tetrahydro-2H-pyran-4-ol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of tetrahydro-2H-pyran-4-ol attacks the pyrazine ring, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, alcohols, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-2H-pyran-2-carboxylic acid
  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
  • 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol

Uniqueness

3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-(oxan-4-yloxy)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-10(14)8-9(12-4-3-11-8)16-7-1-5-15-6-2-7/h3-4,7H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHFEQFAXDXKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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